molecular formula C13H14N2O2 B2954855 2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide CAS No. 1791004-06-2

2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide

Cat. No.: B2954855
CAS No.: 1791004-06-2
M. Wt: 230.267
InChI Key: XLAACYCEGFOYGK-UHFFFAOYSA-N
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Description

2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 2-methyl group and a 5-methyl-1,2-oxazol-3-ylmethyl group. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by the reaction of an appropriate aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Substitution Reaction: The oxazole derivative is then reacted with a benzoyl chloride derivative in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.

    Biological Studies: The compound is studied for its antimicrobial, antifungal, and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both the oxazole and benzamide moieties contributes to its diverse pharmacological properties, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-5-3-4-6-12(9)13(16)14-8-11-7-10(2)17-15-11/h3-7H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAACYCEGFOYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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